molecular formula C20H23ClN2O3S B11240627 1-(benzylsulfonyl)-N-(2-chlorobenzyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(2-chlorobenzyl)piperidine-3-carboxamide

Cat. No.: B11240627
M. Wt: 406.9 g/mol
InChI Key: HHHVPCSRKCSYIU-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a phenylmethanesulfonyl group, and a chlorophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylmethanesulfonyl chloride under basic conditions.

    Attachment of the Chlorophenylmethyl Moiety: The final step involves the alkylation of the piperidine ring with 2-chlorobenzyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol: This compound shares a similar chlorophenyl moiety but differs in its overall structure and functional groups.

    Phenylmethanesulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

1-benzylsulfonyl-N-[(2-chlorophenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c21-19-11-5-4-9-17(19)13-22-20(24)18-10-6-12-23(14-18)27(25,26)15-16-7-2-1-3-8-16/h1-5,7-9,11,18H,6,10,12-15H2,(H,22,24)

InChI Key

HHHVPCSRKCSYIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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